molecular formula C12H16O3 B14431781 Benzoic acid, 3-methoxy-, butyl ester CAS No. 77201-18-4

Benzoic acid, 3-methoxy-, butyl ester

Cat. No.: B14431781
CAS No.: 77201-18-4
M. Wt: 208.25 g/mol
InChI Key: BQGRZDUSDFGMHU-UHFFFAOYSA-N
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Description

Benzoic acid, 3-methoxy-, butyl ester (C₁₂H₁₆O₃; molecular weight: 208.25 g/mol) is an aromatic ester characterized by a benzoic acid backbone substituted with a methoxy group (-OCH₃) at the 3-position and a butyl ester (-O-CO-C₄H₉) at the 1-position. This compound belongs to the class of benzoic acid derivatives, which are widely studied for their roles in flavorants, fragrances, and bioactive molecules.

The 3-methoxy substituent may influence electronic and steric properties, altering solubility and reactivity compared to unsubstituted benzoic acid esters. The butyl ester chain enhances lipophilicity, making it less volatile than methyl or ethyl esters, as observed in similar compounds like benzoic acid butyl ester (CAS 136-60-7), which is used in fragrances and plasticizers .

Properties

CAS No.

77201-18-4

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

butyl 3-methoxybenzoate

InChI

InChI=1S/C12H16O3/c1-3-4-8-15-12(13)10-6-5-7-11(9-10)14-2/h5-7,9H,3-4,8H2,1-2H3

InChI Key

BQGRZDUSDFGMHU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: The most common method to synthesize benzoic acid, 3-methoxy-, butyl ester is through the esterification of 3-methoxybenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid.

    Industrial Production Methods: Industrially, the esterification process can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of benzoic acid, 3-methoxy-, butyl ester involves its interaction with cellular components. The ester can be hydrolyzed to release benzoic acid and butanol, which can then exert their effects. Benzoic acid is known to inhibit the growth of mold and bacteria by disrupting their cellular processes . The methoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ester Chain Variations

The butyl ester group distinguishes this compound from shorter-chain esters (e.g., methyl, ethyl) and branched analogs (e.g., isobutyl). Key differences include:

Property Benzoic Acid, 3-Methoxy-, Butyl Ester Benzoic Acid, Butyl Ester (CAS 136607) Benzoic Acid, 2-Methoxy-, Methyl Ester
Molecular Formula C₁₂H₁₆O₃ C₁₁H₁₄O₂ C₉H₁₀O₃
Molecular Weight (g/mol) 208.25 178.23 166.17
Boiling Point Estimated >250°C 240–245°C 220–225°C (predicted)
Applications Potential flavorant, under research Industrial solvent, fragrance Anti-inflammatory agent
  • Butyl vs. Isobutyl Esters : The linear butyl chain in this compound may confer higher thermal stability than its branched isobutyl counterpart, which is more volatile and used in perfumery .
  • Methyl Esters : Shorter-chain esters, such as benzeneacetic acid, 3-methoxy-, methyl ester (C₁₁H₁₄O₃), are detected in aerosolized flavorants due to lower molecular weight and higher volatility .

Substituent Variations

The 3-methoxy group differentiates this compound from analogs with alternative substituents:

  • 2-Methoxy Substitution : Benzoic acid, 2-methoxy-, methyl ester (ortho-anisic acid methyl ester) exhibits anti-inflammatory activity, suggesting that substituent position critically affects bioactivity .

Stability and Reactivity

  • The 3-methoxy group may stabilize the aromatic ring against electrophilic substitution, while the butyl ester could hydrolyze under acidic or alkaline conditions to yield 3-methoxybenzoic acid and butanol.
  • Silyl esters (e.g., trimethylsilyl derivatives in and ) exhibit higher hydrolytic stability than alkyl esters, making them preferable in analytical chemistry .

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